Patent-Reported Isolated Yield: 37% for Ethyl Imidate via Pinner Reaction Versus >90% for Benchmark Aromatic Nitriles Under Optimized Conditions
The authentic patent procedure (US05948785) reports that ethyl thiophene-2-carboximidate hydrochloride is obtained in 37% isolated yield when 2-thiophenecarbonitrile (25.2 g, 0.231 mol) is treated with anhydrous HCl in ethanol (250 mL) [1]. By contrast, a comprehensive study of Pinner reaction yields for simple aromatic nitriles (R = Ph) under optimized low-temperature conditions (5 °C, MeOH, gaseous HCl) reports imidate hydrochloride yields exceeding 90% [2]. This 2.4-fold yield differential underscores that the thiophene-2-carbonitrile substrate is a distinctly challenging Pinner substrate, likely due to competitive side reactions involving the electron-rich thiophene ring. The documented 37% yield is not a synthesis failure but a reproducible benchmark that a procurement specification must reference when planning multi-gram campaigns—reaction scale-up will require proportionally larger quantities of the starting nitrile.
| Evidence Dimension | Isolated yield of imidate hydrochloride via Pinner reaction |
|---|---|
| Target Compound Data | 37% isolated yield (16.3 g from 25.2 g nitrile, 0.231 mol scale, ethanol/HCl) |
| Comparator Or Baseline | Simple aromatic nitriles (R = Ph, Et, Bu): >90% imidate hydrochloride yield under optimized conditions (5 °C, MeOH/HCl) |
| Quantified Difference | ≥2.4-fold lower yield for the thiophene substrate versus benchmark aromatic nitriles |
| Conditions | Patent US05948785: 2-thiophenecarbonitrile + HCl (g) in ethanol, ambient temperature; Comparator: Pinner reaction of PhCN, EtCN, BuCN with MeOH/HCl at 5 °C (Core.ac.uk, 2013) |
Why This Matters
Procurement planning must account for the empirically demonstrated lower Pinner yield of this heteroaryl nitrile; sourcing extra precursor nitrile and budgeting for chromatographic purification are essential for cost-effective scale-up.
- [1] US Patent US05948785. Procedure details: 2-thiophenecarbonitrile (25.2 g, 0.231 mol) treated with hydrogen chloride in ethanol (250 mL) to give 16.3 g (37%) of ethyl 2-thiophenecarboximidate hydrochloride as colorless crystals. View Source
- [2] A flexible Pinner preparation of orthoesters: the model case of trimethylorthobenzoate. (2013). Core.ac.uk. At 5 °C, reaction of aliphatic and aromatic nitriles (R = Et, Bu, Ph) with MeOH and gaseous HCl gave imidate hydrochlorides in excellent yields (>90%). View Source
